3-Piperazin-1-ylmethyl-benzamide dihydrochloride

Overview

Description

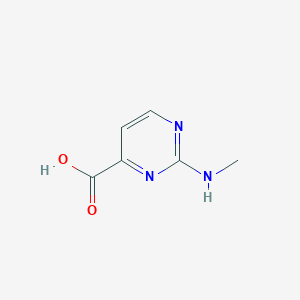

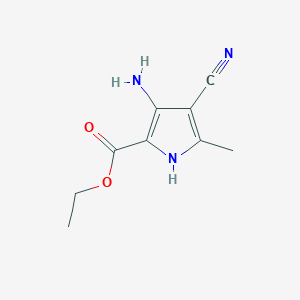

3-Piperazin-1-ylmethyl-benzamide dihydrochloride is a biochemical used in proteomics research . It has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 3-Piperazin-1-ylmethyl-benzamide dihydrochloride consists of a benzamide group attached to a piperazine ring via a methylene bridge. The compound also contains two hydrochloride groups .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis

3-Piperazin-1-ylmethyl-benzamide dihydrochloride has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Antineoplastic Activity in Chronic Myelogenous Leukemia : Flumatinib, a derivative of 3-Piperazin-1-ylmethyl-benzamide, has shown promise as an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials for chronic myelogenous leukemia (CML) treatment in China. Its metabolism in CML patients indicates that it primarily undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, resulting in various metabolites including N-demethylated, hydrolytic, and oxidation metabolites (Gong et al., 2010).

Dopamine Receptor Ligands : Research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, related to 3-Piperazin-1-ylmethyl-benzamide, indicates their potential as selective ligands for dopamine D3 receptors, which can have implications for neuropsychiatric disorders. Modifications to the aromatic ring linked to the N-1 piperazine ring resulted in compounds with moderate D3 receptor affinity, which could be valuable for positron emission tomography (PET) imaging (Leopoldo et al., 2002).

Potential Antipsychotic Agents : Piperazin-1-ylmethyl-benzamide derivatives have been investigated as potential antipsychotic agents. Specifically, substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives exhibited in vitro and in vivo activities indicative of potential atypical antipsychotic activity, with one compound, 1192U90, showing a superior pharmacological profile and advancing to clinical trials (Norman et al., 1996).

Antibacterial Properties : Piperazin-1-ylmethyl-benzamide derivatives, particularly 1,4-Disubstituted piperazines, have shown significant antibacterial activities against resistant strains of Staphylococcus aureus. These compounds, including SIPI5047, demonstrate significant in vivo analgesic activities and are used in various therapeutic areas like antibiotics, antifungals, anxiolytics, and antidepressants (Shroff et al., 2022).

Organotin(IV) Derivatives with Biological Activities : Organotin(IV) derivatives containing a 3-Piperazin-1-ylmethyl-benzamide structure have shown significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells, suggesting their potential use in cancer therapy (Shaheen et al., 2018).

Heterocyclic Carboxamides as Antipsychotic Agents : Heterocyclic analogues of 3-Piperazin-1-ylmethyl-benzamide, specifically benzisothiazol-3-yl derivatives, have been evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities and a reduced risk of extrapyramidal side effects, which are common with traditional antipsychotics (Norman et al., 1996).

properties

IUPAC Name |

3-(piperazin-1-ylmethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-2-10(8-11)9-15-6-4-14-5-7-15;;/h1-3,8,14H,4-7,9H2,(H2,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNGGWCCHYBIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperazin-1-ylmethyl-benzamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)

![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)

![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)